(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
CAS No.: 168297-86-7
Cat. No.: VC20916864
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168297-86-7 |
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Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | (4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 |
Standard InChI Key | QICFUFOXXNIZFF-LURJTMIESA-N |
Isomeric SMILES | CC(C)[C@H]1C(OC(=O)N1)(C)C |
SMILES | CC(C)C1C(OC(=O)N1)(C)C |
Canonical SMILES | CC(C)C1C(OC(=O)N1)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (CAS 168297-86-7) is a five-membered heterocyclic compound containing a characteristic oxazolidinone functional group. The compound possesses an (S) stereochemistry at the C-4 position, which bears an isopropyl substituent. The C-5 position features two methyl groups, creating a quaternary carbon that contributes to the compound's steric properties . The oxazolidinone ring includes a nitrogen atom at position 3 and an oxygen atom within the ring structure, along with a carbonyl group that exhibits significant reactivity in various chemical transformations.
Physical Properties
The compound exists as a white solid at room temperature with a molecular weight of 157.21 g/mol and molecular formula C8H15NO2 . It typically exhibits a polar nature due to the presence of the oxazolidinone functional group, making it soluble in polar solvents . The isopropyl and dimethyl substituents contribute to its steric bulk and affect its reactivity and binding properties in various chemical reactions .
Chemical Identifiers
Table 1: Chemical Identifiers for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Synthetic Approaches
General Synthetic Routes
Several methods have been developed for the synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. These methods typically involve the cyclization of appropriately substituted amino alcohols or the modification of existing oxazolidinone scaffolds. One common approach starts from (S)-valinol, which can be derived from L-valine, a naturally occurring amino acid. The transformation of (S)-valinol to the target oxazolidinone involves reaction with diethyl carbonate or similar carbonylating agents .
Catalytic Methods
Research has demonstrated that PdI2/KI catalytic systems can be valuable for the preparation of oxazolidinones starting from corresponding β-amino alcohols under relatively mild reaction conditions. While this methodology has been specifically documented for the synthesis of related compounds such as (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, it represents a potential approach for the preparation of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone as well .
Alternative Synthetic Pathways
An alternative approach involves the carbonylation of suitable precursors using carbon monoxide under pressure. This method typically requires specialized equipment but can provide high yields of the desired oxazolidinone. The use of activated carbonyl derivatives instead of CO has also been reported as a viable synthetic strategy for similar oxazolidinones .
Table 2: Synthesis Parameters and Conditions
Applications in Organic Synthesis
Role as a Chiral Auxiliary
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone serves as a valuable chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds . The presence of the (S) stereocenter at C-4 and the steric bulk provided by the isopropyl and dimethyl groups create a well-defined chiral environment that can effectively direct the stereochemical outcome of various transformations. This property is particularly useful in reactions where controlling stereochemistry is challenging using other methods.
Asymmetric Aldol Reactions
One of the most significant applications of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is in asymmetric aldol reactions. When appropriately functionalized at the nitrogen position, the compound can direct the formation of new stereogenic centers with high levels of stereoselectivity. The resulting aldol products can be further transformed into a variety of useful synthetic intermediates and natural products .
Diastereoselective Alkylations and Related Transformations
The compound has been employed in various diastereoselective transformations, including alkylations, Michael additions, and Diels-Alder reactions. The oxazolidinone scaffold provides both activation of the substrate and stereochemical control, leading to high levels of diastereoselectivity in these transformations. After the desired transformation, the auxiliary can typically be removed under mild conditions, allowing recovery of both the product and the chiral auxiliary .
Biological and Medicinal Applications
Pharmaceutical Applications
The oxazolidinone scaffold found in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has relevance in pharmaceutical development. The compound itself may serve as a building block or intermediate in the synthesis of pharmaceutical agents. Additionally, derivatives and analogs of this compound have been explored for various therapeutic applications, including antibiotics and other medicinal agents .
Cytokine Modulation
Some studies on related oxazolidinones have indicated potential immunomodulatory effects, particularly in the modulation of cytokine production in immune cells. This property could be relevant in conditions where cytokine signaling is dysregulated, such as in autoimmune diseases and inflammatory disorders.
Comparative Analysis with Related Compounds
Comparison with (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
The enantiomeric counterpart, (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (CAS 223906-38-5), shares the same chemical formula and molecular weight but exhibits opposite chirality. This results in different optical properties, with the (R) enantiomer showing a positive optical rotation ([α]20/D +47°, c = 1 in H2O) compared to the negative rotation of the (S) enantiomer . While their physical properties are similar, their behavior in asymmetric synthesis differs significantly, often leading to opposite stereochemical outcomes when used as chiral auxiliaries.
Comparison with (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one represents a structural variant where the dimethyl groups at C-5 are replaced by phenyl groups. This modification significantly increases the steric bulk around the oxazolidinone ring and alters the electronic properties of the auxiliary . The diphenyl derivative has been synthesized through enantiospecific oxidative carbonylation of commercially available precursors, yielding the oxazolidinone in good yields (approximately 81%) . This diphenyl variant may offer advantages in certain asymmetric transformations due to its increased steric bulk and distinct electronic properties.
Structure-Activity Relationships
The activity and utility of oxazolidinones are strongly influenced by their structural features. The nature of the substituents at the C-4 and C-5 positions significantly affects their performance as chiral auxiliaries and their biological activities. The dimethyl groups at C-5 in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone provide a balance between steric bulk and flexibility, making it suitable for various applications in asymmetric synthesis.
Table 4: Comparative Analysis of Related Oxazolidinones
Recent Research Findings and Future Directions
Expanding Applications in Asymmetric Synthesis
Researchers continue to discover new applications for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in asymmetric synthesis. Recent work has explored its utility in controlling the stereochemistry of complex molecular architectures, including natural products and pharmaceutical intermediates. The development of novel methodologies that leverage the unique structural features of this chiral auxiliary remains an active area of research .
Future Research Directions
Future research directions may include:
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Development of immobilized or recyclable versions of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone to enhance its sustainability in organic synthesis
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Exploration of its potential in flow chemistry and continuous processing
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Investigation of its biological activities and potential therapeutic applications
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Design and synthesis of novel derivatives with enhanced properties for specific applications
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Computational studies to better understand its reactivity and stereochemical influence in various transformations
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